

The Discovery of Spinetoram: A Semi-Synthetic Insecticide from *Saccharopolyspora spinosa*

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Compound of Interest

Compound Name: Spinetoram

Cat. No.: B1464634

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A Technical Guide for Researchers and Drug Development Professionals

Introduction

Spinetoram is a second-generation, semi-synthetic insecticide belonging to the spinosyn class of neurotoxic agents.[1] It is derived from naturally occurring compounds produced by the soil actinomycete, *Saccharopolyspora spinosa*, a bacterium first isolated from a soil sample in an abandoned rum distillery.[2][3] **Spinetoram** was developed to enhance the insecticidal potency, broaden the activity spectrum, and extend the residual control compared to its predecessor, spinosad.[1][4] It is a mixture of two primary active components: 3'-O-ethyl-5,6-dihydro spinosyn J (**spinetoram-J**) and 3'-O-ethyl spinosyn L (**spinetoram-L**), typically in a 3:1 ratio.[5][6] This guide provides an in-depth technical overview of the discovery, production, properties, and experimental protocols associated with **Spinetoram**, tailored for professionals in research and development.

Discovery and Semi-Synthesis

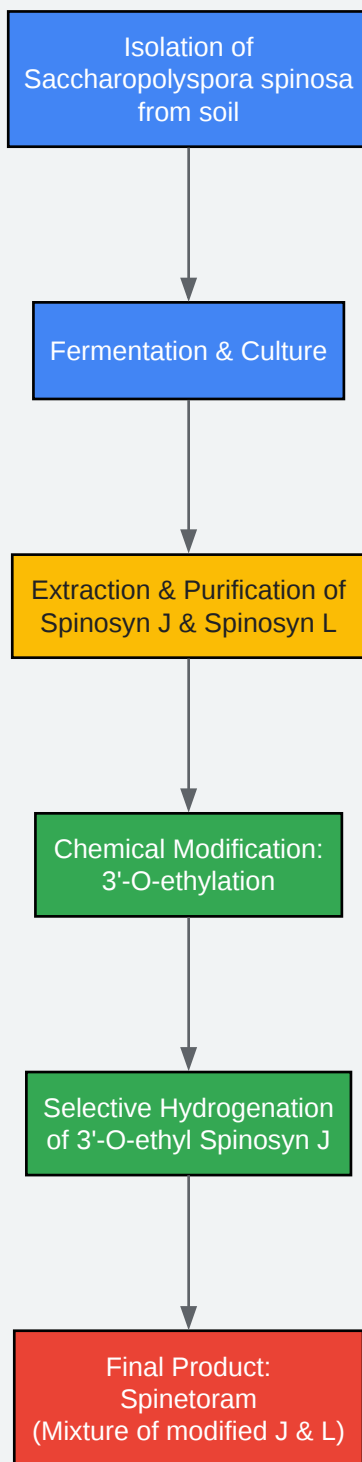
The development of **Spinetoram** is a prime example of leveraging a natural product scaffold for chemical optimization. The process begins with the fermentation of *S. spinosa*, which naturally produces a complex of spinosyns.[7][8] Among these are spinosyn J and spinosyn L, which serve as the starting materials for **Spinetoram**.

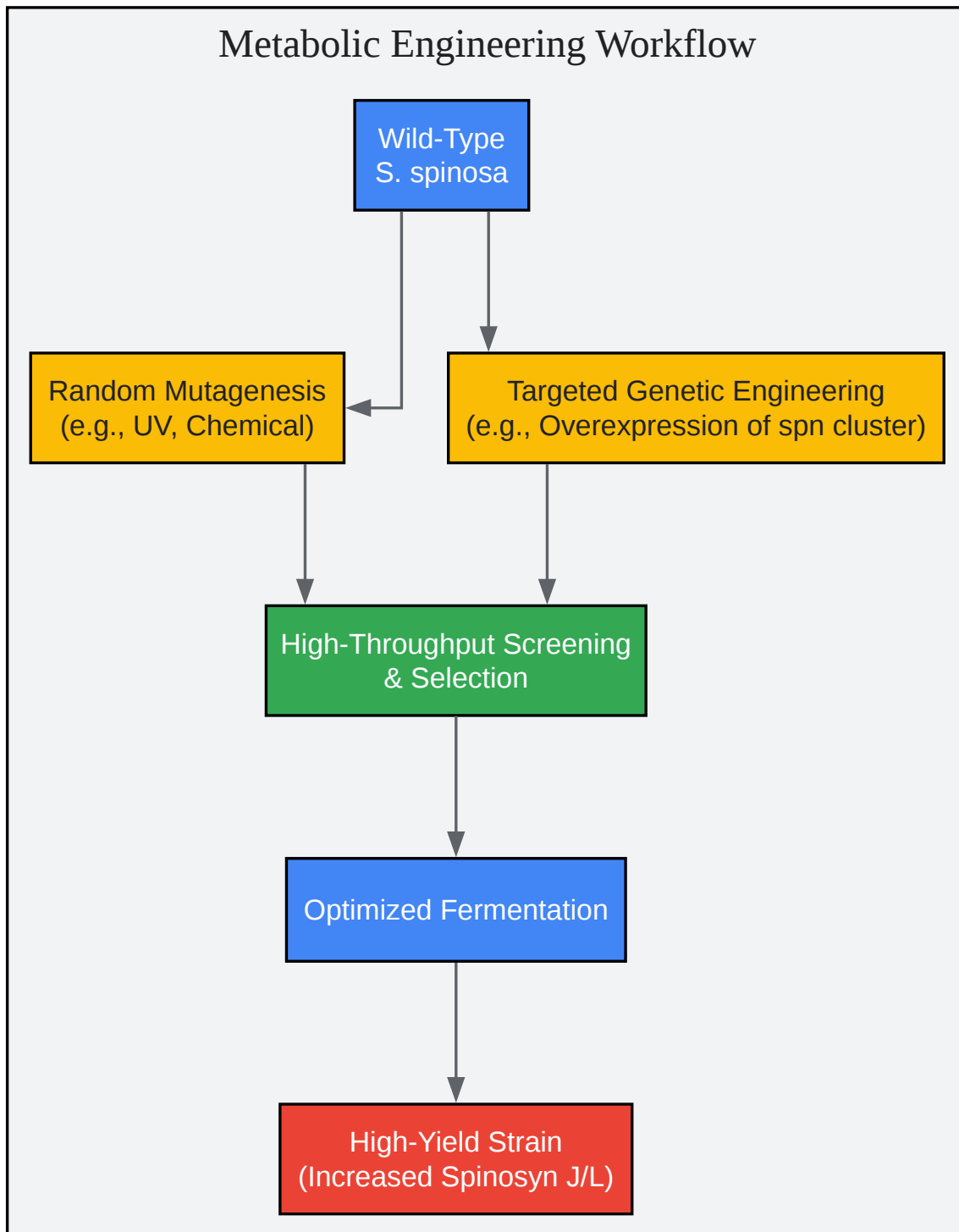
The semi-synthetic process involves two key chemical modifications:

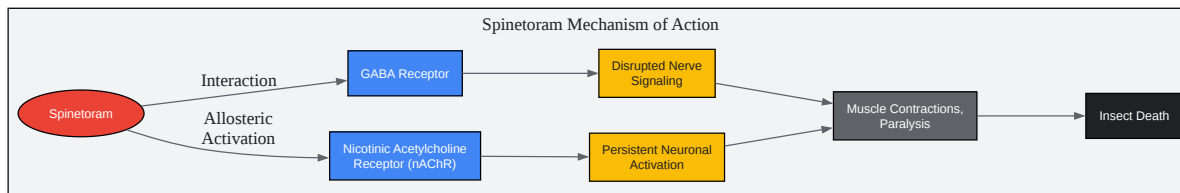
- 3'-O-ethylation: An ethyl group is added to the 3'-position of the rhamnose sugar moiety on both spinosyn J and spinosyn L.
- Selective Reduction: The 5,6-double bond of the 3'-O-ethyl spinosyn J intermediate is selectively hydrogenated to form 3'-O-ethyl-5,6-dihydro spinosyn J.[9]

This targeted chemical engineering results in a final product with enhanced efficacy and stability. The overall workflow from microbial fermentation to the final active ingredient is a multi-step process combining microbiology, fermentation technology, and synthetic chemistry. [8][10]

Discovery & Synthesis Workflow







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